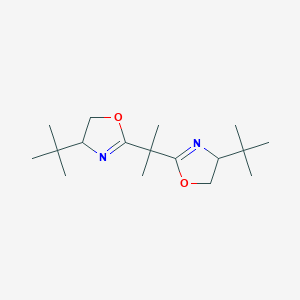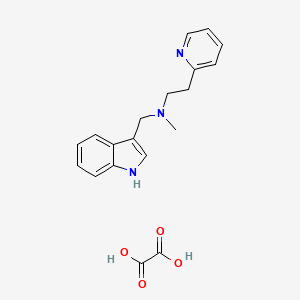![molecular formula C13H17F2NO B3845674 [1-(3,4-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B3845674.png)
[1-(3,4-difluorobenzyl)-2-piperidinyl]methanol
説明
[1-(3,4-difluorobenzyl)-2-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly known as DFPM and is a member of the piperidine class of compounds. DFPM is a white crystalline solid that is soluble in water and organic solvents. In
作用機序
The exact mechanism of action of DFPM is not fully understood. However, it has been shown to act as a partial agonist at the mu-opioid receptor and a full agonist at the delta-opioid receptor. DFPM also modulates the activity of the dopamine and serotonin systems in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DFPM has been shown to produce analgesic effects in animal models of pain. It also has anxiolytic and antidepressant effects. DFPM has been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling, in the brain. DFPM has also been shown to increase the release of dopamine and serotonin, which may contribute to its anxiolytic and antidepressant effects.
実験室実験の利点と制限
DFPM has several advantages for lab experiments. It has a high potency and produces a long-lasting effect, which makes it ideal for studying the pharmacology of opioids. DFPM also has a low toxicity profile, which makes it safe for use in animal models. However, DFPM has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer to animals. DFPM also has a short half-life, which may limit its effectiveness in some experiments.
将来の方向性
DFPM has several potential future directions for scientific research. It may be further studied for its potential use in the treatment of drug addiction and withdrawal symptoms. DFPM may also be investigated for its potential use in the treatment of chronic pain. Further studies may be conducted to elucidate the exact mechanism of action of DFPM and to identify potential targets for drug development. DFPM may also be studied for its potential use in combination therapies with other drugs.
科学的研究の応用
DFPM has been studied extensively for its potential therapeutic properties. It has been shown to have antinociceptive, anxiolytic, and antidepressant effects in animal models. DFPM has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models. DFPM has also been studied for its potential use in the treatment of neuropathic pain.
特性
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-5-4-10(7-13(12)15)8-16-6-2-1-3-11(16)9-17/h4-5,7,11,17H,1-3,6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSGXJCNXSNFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (2-{[(2-pyridinylthio)acetyl]amino}-1,3-oxazol-4-yl)acetate](/img/structure/B3845600.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B3845606.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-isopropoxy-2-propanol](/img/structure/B3845619.png)


![6-bromo-2,3,7,9,10,11-hexahydro-8H-[1,4]dioxino[2,3-e]pyrido[3,4-b]indol-8-one](/img/structure/B3845648.png)

![propyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B3845660.png)
![1-(4-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3845666.png)
![2-{2-[4-(4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845681.png)
![[1-(2-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B3845686.png)

![6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B3845699.png)